4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonylmethyl)benzonitrile
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Overview
Description
4-(7-Oxa-4-azaspiro[25]octan-4-ylsulfonylmethyl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Oxa-4-azaspiro[25]octan-4-ylsulfonylmethyl)benzonitrile typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonylmethyl)benzonitrile has a broad range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with various biological targets.
Industry: Utilized in the development of new materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonylmethyl)benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Oxa-7-azaspiro[2.5]octan-6-one: Shares a similar spirocyclic core but lacks the sulfonylmethyl and benzonitrile groups.
2-Azaspiro[3.4]octane: Another spirocyclic compound with different functional groups and properties.
Uniqueness
4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonylmethyl)benzonitrile is unique due to its combination of a spirocyclic structure with sulfonylmethyl and benzonitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(7-oxa-4-azaspiro[2.5]octan-4-ylsulfonylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c15-9-12-1-3-13(4-2-12)10-20(17,18)16-7-8-19-11-14(16)5-6-14/h1-4H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJFICDBVQDECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COCCN2S(=O)(=O)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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